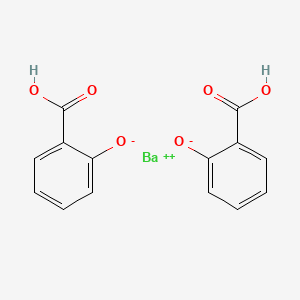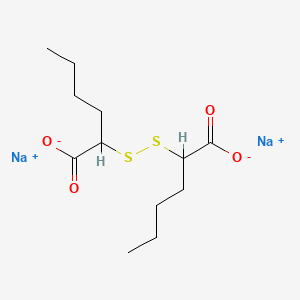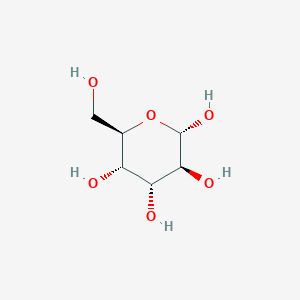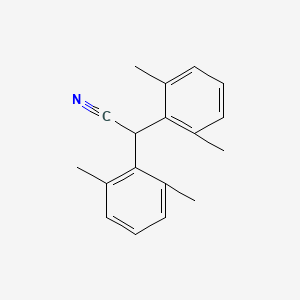
Bis(2,6-dimethylphenyl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2,6-dimethylphenyl)acetonitrile: is an organic compound with the molecular formula C18H19N. It is characterized by the presence of two 2,6-dimethylphenyl groups attached to an acetonitrile moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Base-Induced C–CN Bond Cleavage: One method involves the activation of acetonitrile mediated by a mononuclear complex of copper or nickel in the presence of sodium hydroxide.
Industrial Production Methods: The industrial production of bis(2,6-dimethylphenyl)acetonitrile typically involves large-scale synthesis using the aforementioned methods, with optimization for yield and purity. The use of catalysts and controlled reaction conditions is crucial to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Bis(2,6-dimethylphenyl)acetonitrile can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where the nitrile group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Bis(2,6-dimethylphenyl)acetonitrile is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of bis(2,6-dimethylphenyl)acetonitrile involves its interaction with molecular targets such as enzymes or receptors. The nitrile group can participate in nucleophilic addition reactions, while the phenyl groups provide steric and electronic effects that influence the compound’s reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
- Bis(2,6-dimethylphenyl)methane
- Bis(2,6-dimethylphenyl)amine
- Bis(2,6-dimethylphenyl)ketone
Comparison:
- Bis(2,6-dimethylphenyl)acetonitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity compared to its analogs.
- Bis(2,6-dimethylphenyl)methane lacks the nitrile group, making it less reactive in nucleophilic addition reactions.
- Bis(2,6-dimethylphenyl)amine contains an amine group, which alters its basicity and reactivity.
- Bis(2,6-dimethylphenyl)ketone has a carbonyl group, leading to different chemical behavior in oxidation and reduction reactions.
This comprehensive overview highlights the significance of this compound in various fields and its unique properties compared to similar compounds
Eigenschaften
CAS-Nummer |
54167-06-5 |
|---|---|
Molekularformel |
C18H19N |
Molekulargewicht |
249.3 g/mol |
IUPAC-Name |
2,2-bis(2,6-dimethylphenyl)acetonitrile |
InChI |
InChI=1S/C18H19N/c1-12-7-5-8-13(2)17(12)16(11-19)18-14(3)9-6-10-15(18)4/h5-10,16H,1-4H3 |
InChI-Schlüssel |
VELLWTFWQTXZAU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)C(C#N)C2=C(C=CC=C2C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


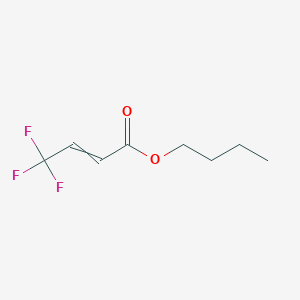
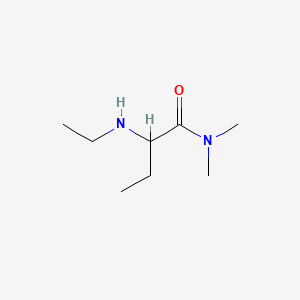
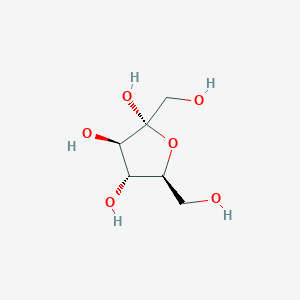

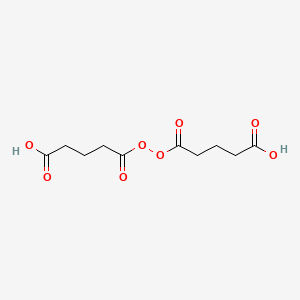
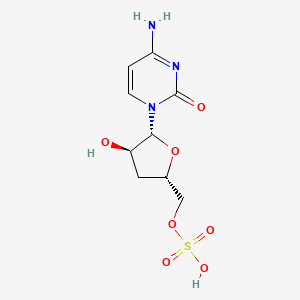

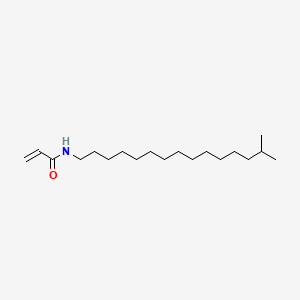
![[(6E,11E)-tetradeca-6,11-dienoyl] (5E,9E)-tetradeca-5,9-dienoate](/img/structure/B15175249.png)
